molecular formula C21H24N2O6 B1397185 (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoate CAS No. 869882-71-3

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoate

Cat. No. B1397185
CAS RN: 869882-71-3
M. Wt: 400.4 g/mol
InChI Key: MSWPANJTHYPMLA-SFHVURJKSA-N
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Description

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoate, or (S)-BzCbz-Np, is an organic compound that has recently become a popular tool for laboratory experiments. This compound is a derivative of the amino acid alanine, and is commonly used in the synthesis of peptides and proteins. It has been used for a variety of purposes, including to stabilize peptides during their synthesis, to increase their solubility, and to improve their activity. This compound has also been used in the synthesis of a variety of other compounds, such as peptide-based drugs and peptide-based polymers.

Scientific Research Applications

1. Characterization and Stability of Radical Derivatives

A study by Miura et al. (1994) explored the preparation and properties of N-(Arylthio)-7-tert-butyl-1-pyrenylaminyl radicals, which are closely related to the subject compound. This research highlighted the stability and unique properties of these radicals, including their resistance to dimerization and ability to form radical crystals (Miura, Yamano, Tanaka, & Yamauchi, 1994).

2. Crystal Structure Analysis and Conformation

In 2001, Kozioł et al. studied the crystal structure of a related L-cysteine derivative, focusing on its molecular conformation and the role of weak intermolecular bonding in stabilizing this structure. Their research contributes to understanding how substitutions and molecular interactions affect the behavior of such compounds in different states (Kozioł, Szady, Masiukiewicz, Rzeszotarska, & Broda, 2001).

3. Synthesis of Biologically Active Compounds

The synthesis and characterization of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for creating biologically active benzimidazole compounds, were reported by Liu Ya-hu (2010). This research illustrates the application of the subject compound in synthesizing biologically relevant molecules (Liu Ya-hu, 2010).

4. Development of Antimicrobial Agents

A study by Pund et al. (2020) focused on synthesizing new compounds from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino]propanoic acid and evaluating their antimicrobial activities. This work highlights the potential of such compounds in developing new antimicrobial agents (Pund, Saboo, Sonawane, Dukale, & Magare, 2020).

properties

IUPAC Name

tert-butyl (2S)-3-(4-nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6/c1-21(2,3)29-19(24)18(13-15-9-11-17(12-10-15)23(26)27)22-20(25)28-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWPANJTHYPMLA-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70730302
Record name tert-Butyl N-[(benzyloxy)carbonyl]-4-nitro-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoate

CAS RN

869882-71-3
Record name tert-Butyl N-[(benzyloxy)carbonyl]-4-nitro-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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